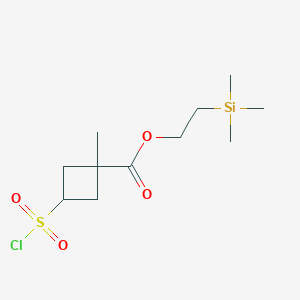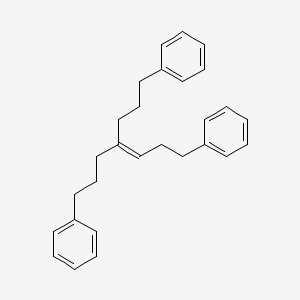
1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene can be synthesized through organomagnesium synthesis, which involves the reaction of appropriate Grignard reagents with suitable precursors. The reaction typically requires anhydrous conditions and inert atmosphere to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale organomagnesium synthesis, followed by purification steps such as distillation or recrystallization to obtain the pure compound. The use of catalysts like platinum oxide (PtO2) can enhance the efficiency of the hydrogenation process .
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Hydrogenation of the double bond can yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a platinum or palladium catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene has several applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,7-Diphenyl-4-(3-cyclohexylpropyl)heptane
- 1,5-Diphenyl-3-(2-cyclohexylethyl)pentane
- 1-Phenyl-4,7-dicyclohexylheptane
- 1-Phenyl-4-(2-cyclohexylpropyl)decane
- 1-Cyclohexyl-4-(3-cyclohexylpropyl)decane
- 1-Phenyl-3-(2-cyclohexylethyl)tridecane
- 1-Phenyl-4-(2-phenylethyl)-7-cyclohexylheptane
Uniqueness
1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of multiple phenyl groups and a heptene backbone makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
55282-03-6 |
|---|---|
Molekularformel |
C28H32 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
[7-phenyl-4-(3-phenylpropyl)hept-3-enyl]benzene |
InChI |
InChI=1S/C28H32/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h1-9,13-18,22H,10-12,19-21,23-24H2 |
InChI-Schlüssel |
MRIWNISAXOBYEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC(=CCCC2=CC=CC=C2)CCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)
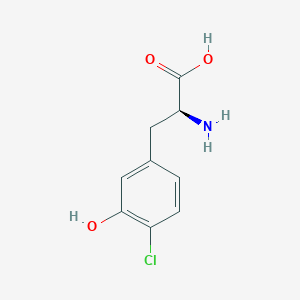
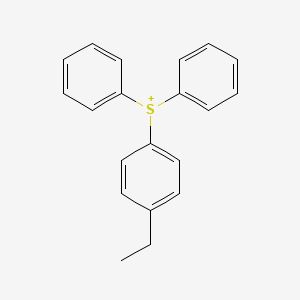
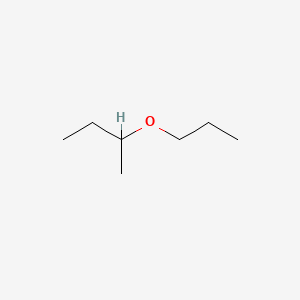
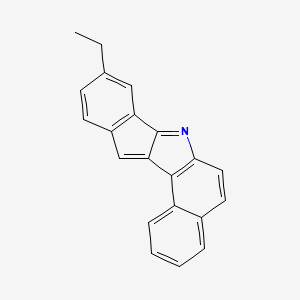

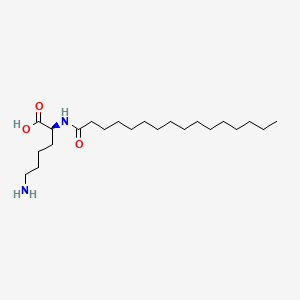
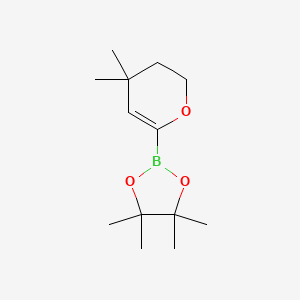


![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)
